molecular formula C20H21N7O B12373770 N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Cat. No.: B12373770
M. Wt: 375.4 g/mol
InChI Key: XBGIPIPLHCLDMJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a furan ring, a piperazine moiety, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine typically involves a multi-step process. One common method includes the condensation of a furan-2-ylmethylamine with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a triazolopyrimidine derivative under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction can produce various amines or alcohols .

Scientific Research Applications

N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is unique due to its specific combination of a furan ring, a piperazine moiety, and a triazolopyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

InChI

InChI=1S/C20H21N7O/c1-2-17(28-11-1)12-22-20-23-13-18(19-25-24-14-27(19)20)15-3-5-16(6-4-15)26-9-7-21-8-10-26/h1-6,11,13-14,21H,7-10,12H2,(H,22,23)

InChI Key

XBGIPIPLHCLDMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN=C(N4C3=NN=C4)NCC5=CC=CO5

Origin of Product

United States

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